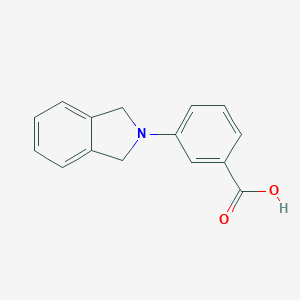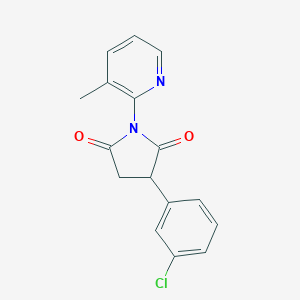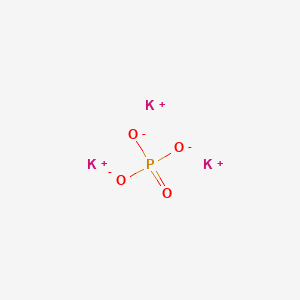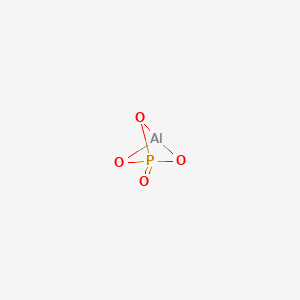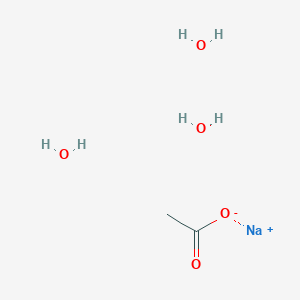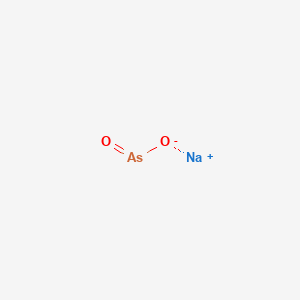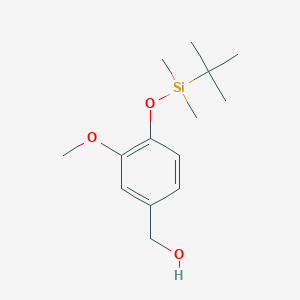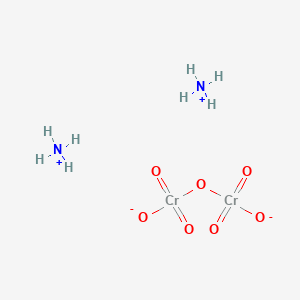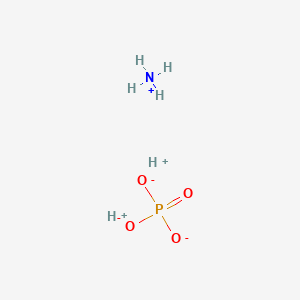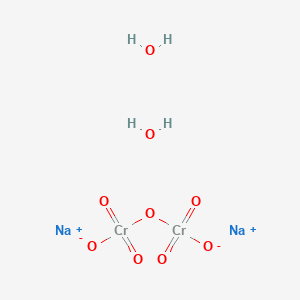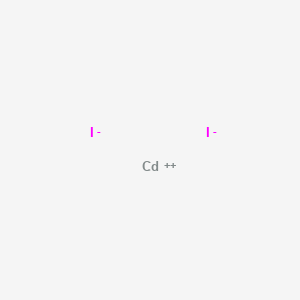
Cadmium iodide
Vue d'ensemble
Description
Cadmium iodide (CdI2) is a compound that has been extensively studied due to its interesting dielectric properties and potential applications in various fields. Research has shown that cadmium iodide can exist in several polytypes, with the dielectric constants of these polytypes being significantly higher than that of the parent 4H structure. For instance, long-period polytypes have dielectric constants ranging from 60 to 190, compared to the 15 to 30 range of the 4H structure .
Synthesis Analysis
The synthesis of cadmium iodide and its complexes has been achieved through various methods. One approach involves a cadmium iodide mediated tandem reaction that allows for the synthesis of methyl-substituted allenes from terminal alkynes and pyrrolidine . Another method includes the reaction of a tris(2-mercapto-1-methylbenzimidazolyl)hydroborato ligand with cadmium iodide to form complexes with unusual trigonal bipyramidal coordination environments . Additionally, sonochemical synthesis has been used to create nanostructured cadmium complexes with Schiff base ligands .
Molecular Structure Analysis
The molecular structure of cadmium iodide complexes has been characterized using various techniques such as X-ray diffraction, NMR, and FT/IR spectroscopy. These studies have revealed diverse coordination geometries around the cadmium ion, ranging from distorted trigonal bipyramidal to tetrahedral geometries . The crystal structures often feature cadmium coordinated with iodide ions and various ligands, including sulfur-containing molecules.
Chemical Reactions Analysis
Cadmium iodide participates in a variety of chemical reactions, forming complexes with different ligands. For example, the reaction of cadmium iodide with Schiff base ligands leads to the formation of complexes with unique structural features, such as dimeric structures with bridging iodide atoms . The reactivity of cadmium iodide with thione ligands has also been explored, resulting in mononuclear complexes with distorted tetrahedral geometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cadmium iodide have been investigated through computational and experimental methods. Computational design has suggested that two-dimensional cadmium iodide could exhibit photocatalytic activity suitable for water splitting, with the possibility of band gap modulation through doping, strain, and electric fields . The thermal stability of cadmium iodide complexes has been studied using thermogravimetric analysis, and the potential for forming cadmium oxide nanoparticles through calcination has been explored . Additionally, the growth and structure of new polytypes of cadmium iodide have been examined, providing insights into the crystal growth mechanisms .
Applications De Recherche Scientifique
Device Fabrication (Scintillators/Radiation Detectors)
Cadmium iodide plays a significant role in the development of scintillators for radiation detection. Scintillators are materials that luminesce when excited by ionizing radiation. Cadmium iodide-based scintillators are instrumental in applications such as medical imaging, geophysical exploration, and national security (Gupta, 2013).
Crystal Growth and Polytypism
Cadmium iodide has been used in the purification and growth of single crystals through zone refining, a technique that enhances the purity of a substance. Its polytypism, or the occurrence of different crystal structures, has been studied through X-ray diffraction, revealing insights into its crystalline behavior (Chaudhary & Trigunayat, 1982).
Solid-Phase Spectrophotometric Determination
Cadmium iodide is used in developing methods for the spectrophotometric determination of trace levels of cadmium. The method established using Response Surface Methodology (RSM) and Doehlert designs aids in accurate measurement of cadmium concentrations at microgram levels (Nechar, Molina, & Bosque-Sendra, 1999).
Nonlinear Luminescence
Research on cadmium iodide includes studying its nonlinear processes, such as optical amplification and two-photon excitation. This has implications for developing advanced optical materials and technologies (Sreelatha, Venugopal, Chaudhary, & Unnikrishnan, 1999).
Photocatalysis
Cadmium iodide's properties in photocatalysis, especially in water splitting, have been explored. This involves studying its electronic structure and potential as a photocatalyst for energy applications, such as in optoelectronic and photovoltaic devices (Tao & Huang, 2017).
Resonance Rayleigh Scattering
Cadmium iodide is used in Resonance Rayleigh scattering (RRS) methods for determining trace amounts of cadmium. The method utilizes its reaction with rhodamine dyes to enhance RRS intensity, providing a sensitive approach to cadmium measurement (Liu, Liu, & Luo, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
cadmium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIIEJOIXGHUKX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdI2 | |
| Record name | cadmium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894887 | |
| Record name | Cadmium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Turns yellow on contact with air and light; [Hawley] Light green odorless powder; [MSDSonline] | |
| Record name | Cadmium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cadmium iodide | |
CAS RN |
7790-80-9 | |
| Record name | Cadmium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium iodide (CdI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2UPU4KCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



